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Compound of Interest

Compound Name: 5-Oxo Pitavastatin

Cat. No.: B583302 Get Quote

In the landscape of pharmaceutical development, the principle of "know thy enemy" is

paramount. Impurities, whether arising from synthesis, degradation, or metabolism, are not

mere analytical inconveniences; they are critical determinants of a drug's safety, efficacy, and

stability. 5-Oxo Pitavastatin, a key metabolite and degradation product of the HMG-CoA

reductase inhibitor Pitavastatin, exemplifies this challenge.[1][2][3] Understanding its

fundamental physicochemical properties is not an academic exercise but a foundational

requirement for developing robust, stable, and compliant pharmaceutical products. This guide

moves beyond a simple recitation of data, offering a causal, field-tested perspective on why

these properties matter and how they are reliably characterized.

Chemical Identity and Structural Elucidation
The first step in controlling any chemical entity is to define it unambiguously. 5-Oxo
Pitavastatin, also known as Pitavastatin Ketone Impurity, is structurally distinct from the parent

drug due to the oxidation of the secondary alcohol at the C5 position of the heptenoic acid side

chain to a ketone.[4]

IUPAC Name: (3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-

heptenoic Acid[5][6][7]

CAS Number: 222306-15-2[1][5]

Molecular Formula: C₂₅H₂₂FNO₄[5][6]
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Molecular Weight: 419.44 g/mol [5][6]

This structural modification has profound implications for the molecule's polarity, hydrogen

bonding potential, and ultimately, its chromatographic behavior and stability profile.

A simplified 2D representation of the 5-Oxo Pitavastatin molecule.

Core Physicochemical Data
A quantitative understanding of a molecule's properties is essential for anticipating its behavior

during formulation, analysis, and storage. The data below, consolidated from various chemical

suppliers and databases, provides a foundational profile.

Property Value
Significance in Drug
Development

Appearance White to Off-White Solid[1]

Impacts visual inspection of

raw materials and final dosage

forms.

Melting Point 101-106°C[1]

Relevant for thermal analysis

(DSC) and assessing solid-

state stability.

Boiling Point 655.1 ± 55.0 °C (Predicted)[1]

Theoretical value; thermal

degradation would occur

before boiling.

Density
1.349 ± 0.06 g/cm³ (Predicted)

[1]

Useful for powder flow and

compaction studies during

tablet manufacturing.

pKa 4.18 ± 0.10 (Predicted)[1]

Governs the ionization state

and thus solubility at different

physiological pH values.

Solubility

Slightly soluble in Chloroform

and Methanol; Soluble in

DMSO.[1][6]

Critical for selecting solvents

for analytical method

development and processing.
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Formation Pathways: A Tale of Degradation and
Metabolism
5-Oxo Pitavastatin is not typically a process-related impurity from synthesis but is primarily

classified as a degradation impurity.[2] Its formation is a critical indicator of the stability of the

Pitavastatin drug substance and product.

Causality of Formation: The presence of a secondary alcohol on the Pitavastatin side chain

makes it susceptible to oxidation. Forced degradation studies confirm that 5-Oxo Pitavastatin
is a prominent degradant under specific stress conditions:

Oxidative Stress: Exposure to oxidizing agents (e.g., H₂O₂) readily converts the C5-hydroxyl

group to a ketone.[8]

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) can also lead to the formation

of the 5-oxo impurity, among others.[8]

This knowledge is not merely academic; it dictates the imperative to protect Pitavastatin from

oxidative environments and incompatible alkaline excipients during formulation and storage.

Stress Conditions

Pitavastatin
(C5-Hydroxyl Group)

5-Oxo Pitavastatin
(C5-Ketone Group)

Oxidation

Oxidative Stress
(e.g., H₂O₂)

Base Hydrolysis
(e.g., NaOH)

Click to download full resolution via product page

Formation of 5-Oxo Pitavastatin under stress conditions.
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Analytical Characterization: Protocols for Confident
Identification
The reliable detection and quantification of 5-Oxo Pitavastatin are cornerstones of quality

control for Pitavastatin. A multi-faceted analytical approach is required for unambiguous

characterization, with each technique providing a unique and complementary piece of the

puzzle.

Chromatographic Separation (Stability-Indicating
HPLC/UPLC)
Expertise & Causality: The primary goal is to resolve 5-Oxo Pitavastatin from the parent

Pitavastatin API and all other potential impurities. Due to the introduction of a polar ketone

group, 5-Oxo Pitavastatin is more polar than its parent compound. Consequently, in a

reversed-phase HPLC/UPLC method, it will typically have a shorter retention time.[3] A gradient

elution is often necessary to achieve adequate separation of all related substances within a

reasonable run time.

Self-Validating Protocol: Exemplary UPLC Method

This protocol is designed to be stability-indicating, as validated through forced degradation

studies, ensuring that all degradants are separated from the main peak.[9]

Instrumentation: UPLC system with a photodiode array (PDA) detector.

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent). The choice of a

sub-2 µm particle column (UPLC) provides higher resolution and faster analysis times

compared to traditional HPLC.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 0.4 mL/min.

Detection Wavelength: 245 nm.[9]
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Injection Volume: 2 µL.

Column Temperature: 40°C.

Gradient Program:

Time (min) % Mobile Phase B

0.0 30

10.0 70

12.0 90

13.0 90

13.1 30

| 15.0 | 30 |

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of

Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL.
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Sample Preparation
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Workflow for the UPLC analysis of Pitavastatin impurities.
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Spectroscopic Confirmation
While chromatography separates the components, spectroscopy provides the definitive

structural identification. A comprehensive characterization data package for a 5-Oxo
Pitavastatin reference standard is essential for validation.[10]

Mass Spectrometry (MS): Provides the molecular weight, serving as the primary confirmation

of identity. The expected [M+H]⁺ ion would be at m/z 420.16.[7]

¹H-NMR Spectroscopy: Elucidates the proton environment. Key diagnostic signals would

include the disappearance of the C5-methine proton signal (from Pitavastatin) and shifts in

the adjacent methylene protons, confirming the presence of the ketone.

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong

absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected around

1650-1720 cm⁻¹, distinct from the functional groups present in the parent drug.[11]

Stability and Recommended Storage
Given that 5-Oxo Pitavastatin is a degradation product, understanding its own stability is less

critical than understanding the conditions that form it. However, when handled as a reference

standard, its integrity must be preserved.

Hygroscopicity: The molecule is noted to be hygroscopic.[1]

Storage Conditions: To prevent degradation and moisture absorption, the compound should

be stored under controlled conditions. Supplier recommendations typically include storage at

-20°C or between 2-8°C, under an inert atmosphere.[1][12]

Trustworthiness through Action: The rationale for these storage conditions is self-evident. Cold

temperatures slow the kinetics of any potential degradation reactions, while storage under an

inert atmosphere (like nitrogen or argon) and protection from moisture directly counteracts the

known oxidative and hydrolytic degradation pathways.

Conclusion: Integrating Knowledge for Quality by
Design
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A thorough characterization of 5-Oxo Pitavastatin's physicochemical properties is a critical

component of a Quality by Design (QbD) approach to Pitavastatin product development.[13]

This knowledge enables scientists to:

Develop highly specific, stability-indicating analytical methods.

Design formulations that minimize the risk of degradation by avoiding incompatible

excipients and oxidative stress.

Establish meaningful specifications and control strategies for the final drug product.

Ensure the long-term stability and safety of the medication.

By treating impurities like 5-Oxo Pitavastatin not as problems to be solved, but as chemical

entities to be understood, we build a foundation of scientific integrity that underpins the entire

drug development lifecycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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